BIT-225

Description

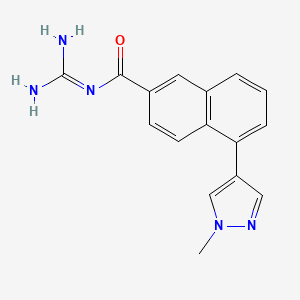

Structure

3D Structure

Properties

IUPAC Name |

N-(diaminomethylidene)-5-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-21-9-12(8-19-21)13-4-2-3-10-7-11(5-6-14(10)13)15(22)20-16(17)18/h2-9H,1H3,(H4,17,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVROWPPEIMRGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=CC3=C2C=CC(=C3)C(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031931 | |

| Record name | BIT225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917909-71-8 | |

| Record name | N-(Aminoiminomethyl)-5-(1-methyl-1H-pyrazol-4-yl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917909-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIT-225 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917909718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIT225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIT-225 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9C27TI12U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BIT-225 mechanism of action in HIV

An In-depth Technical Guide on the Mechanism of Action of BIT-225 in HIV

Introduction

This compound is a first-in-class antiviral compound under investigation for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Developed by Biotron Limited, this compound presents a novel mechanism of action by targeting a viral protein that is distinct from the targets of currently approved antiretroviral therapies (ART).[1] This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its molecular target, its impact on the viral life cycle, and its specific effects on key viral reservoirs. It is intended for researchers, scientists, and drug development professionals in the field of virology and infectious diseases.

Core Mechanism of Action: Inhibition of Vpu Viroporin Activity

The primary target of this compound is the HIV-1 accessory protein Vpu.[2] Vpu is a small, integral membrane protein with multiple functions that facilitate the release of new virus particles from infected cells.[3] One of its key functions is to form an ion channel, or "viroporin," in the cell membrane.[3][4][5] This ion channel activity is crucial for the efficient budding and release of virions, particularly from certain cell types like macrophages.[5][6]

This compound, a derivative of amiloride, functions by specifically blocking this Vpu ion channel activity.[3][7] This disruption of ion flow across the membrane interferes with the late stages of the viral life cycle, specifically the assembly and release of new viral particles from the host cell.[3][6][8] Importantly, this mechanism is distinct from that of reverse transcriptase inhibitors, protease inhibitors, and integrase inhibitors.[3][8] Studies have confirmed that this compound's activity is post-virus integration and that it has no direct inhibitory effect on the HIV-1 enzymes reverse transcriptase or protease.[3][8][9]

Furthermore, the action of this compound is highly specific. Vpu has another critical function: antagonizing the host restriction factor tetherin (BST-2), which would otherwise prevent virion release by "tethering" them to the cell surface. Research has shown that this compound does not interfere with Vpu's ability to counteract tetherin.[10][11] This suggests that the viroporin function and tetherin antagonism are separable activities of the Vpu protein and that this compound specifically targets the former.[10][11] The specificity of this compound for HIV-1 Vpu is further supported by the observation that it has no antiviral activity against HIV-2, which lacks the vpu gene.[3][9]

Targeting the Macrophage Reservoir

A significant aspect of this compound's therapeutic potential lies in its potent activity in cells of the myeloid lineage, particularly monocyte-derived macrophages (MDMs) and dendritic cells (DCs).[3][4] These long-lived cells constitute a major, persistent reservoir for HIV-1, shielding the virus from both the host immune system and many standard antiretroviral drugs.[9][12][13] By effectively inhibiting viral replication and release from these reservoir cells, this compound addresses a critical barrier to eradicating HIV-1.[1][14][15]

In vitro studies have consistently demonstrated that this compound significantly inhibits the release of HIV-1 from both acutely and chronically infected MDMs.[3][9] This leads to the production of non-infectious, or "dead," virus particles.[12][13] Furthermore, this compound has been shown to reduce the transfer of HIV-1 from infected monocyte-derived dendritic cells (MDDCs) to CD4+ T cells, a key process in the dissemination of the virus.[4] This suggests this compound could play a role in limiting both the establishment and the reseeding of viral reservoirs.[4]

Clinical trial data supports this mechanism. In Phase II trials, the addition of this compound to standard ART was associated with a significant decrease in soluble CD163 (sCD163), a marker of monocyte/macrophage inflammation and activation.[13][16] This provides in vivo evidence that this compound is active against the macrophage reservoir in patients.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and clinical studies characterizing the activity of this compound.

Table 1: In Vitro Efficacy and Toxicity of this compound in Monocyte-Derived Macrophages (MDM)

| Parameter | Value | Cell Type | Virus Strain | Reference |

|---|---|---|---|---|

| 50% Effective Concentration (EC₅₀) | 2.25 ± 0.23 µM | MDM | HIV-1Ba-L | [3][4][9] |

| 50% Toxic Concentration (TC₅₀) | 284 µM | MDM | HIV-1Ba-L | [3][4][9] |

| Selectivity Index (SI) | 126 | MDM | HIV-1Ba-L |[3][4][9] |

Table 2: In Vitro Inhibition of HIV-1 Release by this compound in Various Cell Types

| This compound Conc. | Cell Type | % Inhibition (Mean) | Reference |

|---|---|---|---|

| 25 µM | MT-2 (T-cell line) | 38.8% | [3] |

| 25 µM | PM1 (T-cell line) | 93.1% | [3] |

| 25 µM | PBMC | 95.8% | [3] |

| 10 µM | Chronically Infected MDM | 66.6% | [3] |

| N/A (Single Dose) | MDDC | 74.5% (Peak) |[4] |

Table 3: Clinical Trial Observations (BIT225-010 Phase 2)

| Parameter | Observation | Patient Population | Reference |

|---|---|---|---|

| Plasma Viral Load Decline | More rapid viral clearance between days 14 and 56 in the this compound group vs. placebo group (P < 0.02) | Treatment-naïve | [17] |

| Immune Marker (sCD163) | Significant reduction in the this compound group | Treatment-naïve | [13][16] |

| Safety | Safe and generally well-tolerated at 200mg once daily | Treatment-naïve |[14][17] |

Immunomodulatory Effects

Beyond its direct antiviral activity, this compound has demonstrated significant immunomodulatory effects. The Vpu protein is known to downregulate various cell surface markers to help the virus evade the host immune response.[18] By inhibiting Vpu, this compound appears to facilitate immune recognition of the virus.[18] Clinical trials have shown that treatment with this compound is associated with changes in several immune cell populations.[14] Statistically significant increases in plasma-derived activated CD4+ and CD8+ T cells, as well as natural killer (NK) cells, have been observed in patients receiving this compound compared to placebo.[14][16] These findings suggest that this compound may help restore immune function, an effect that is complementary to the viral suppression achieved with standard ART.[18]

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of specific in vitro and in vivo experimental protocols.

Vpu Ion Channel Activity Assay

-

Methodology: Planar phospholipid bilayers are used to reconstitute the Vpu protein. An electrical potential is applied across the membrane, and the flow of ions is measured. The addition of this compound to the system is assessed for its ability to block or reduce this ion flow, confirming its direct effect on the viroporin.[8]

HIV-1 Replication and Release Assays

-

Methodology: Primary human monocyte-derived macrophages (MDM) or other cell types (e.g., T-cell lines, PBMCs) are infected with HIV-1. The cells are then cultured in the presence of varying concentrations of this compound or a control (e.g., DMSO). At specified time points, culture supernatants are collected and the amount of virus released is quantified using a reverse transcriptase (RT) activity assay. Cell viability is concurrently measured to assess toxicity (e.g., using an MTS assay).[3]

Post-Integration Activity Assay (TZM-bl Assay)

-

Methodology: TZM-bl cells, which contain an integrated HIV-1 LTR-luciferase reporter cassette, are infected with HIV-1 in the presence of this compound or control compounds. If a compound inhibits early-stage events like entry or reverse transcription, luciferase expression will be blocked. As this compound does not inhibit luciferase expression in this assay, it confirms its mechanism is post-integration.[3][9]

Viral Transfer Co-culture Assay

-

Methodology: Monocyte-derived dendritic cells (MDDCs) are infected with HIV-1 and treated with this compound. These infected MDDCs are then co-cultured with uninfected, activated CD4+ T cells. After a period of co-culture, the supernatant is assayed for RT activity to quantify the amount of new virus produced by the T cells, thereby measuring the efficiency of viral transfer from the DCs.[4]

Conclusion

This compound employs a unique mechanism of action against HIV-1 by specifically inhibiting the viroporin function of the Vpu protein. This late-stage inhibition disrupts viral assembly and release, with a pronounced effect in long-lived myeloid reservoir cells such as macrophages and dendritic cells. This targeted action, combined with observed immunomodulatory benefits, positions this compound as a promising candidate for use in combination with standard antiretroviral therapy. Its ability to attack the viral reservoir addresses a key challenge in the pursuit of a functional cure for HIV-1. Further clinical studies will be crucial to fully elucidate its role in long-term viral suppression and immune reconstitution.

References

- 1. biotron.com.au [biotron.com.au]

- 2. biotron.com.au [biotron.com.au]

- 3. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antiviral compound BIT225 inhibits HIV-1 replication in myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BIT225, a Novel Assembly Inhibitor, Cuts HIV Load in Monocyte Reservoir [natap.org]

- 6. youtube.com [youtube.com]

- 7. Understanding the inhibitory mechanism of BIT225 drug against p7 viroporin using computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral efficacy of the novel compound BIT225 against HIV-1 release from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The HIV-1 Vpu viroporin inhibitor BIT225 does not affect Vpu-mediated tetherin antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The HIV-1 Vpu Viroporin Inhibitor BIT225 Does Not Affect Vpu-Mediated Tetherin Antagonism | PLOS One [journals.plos.org]

- 12. Biotron reports positive results from Phase 2 BIT225 trial - Biotech [biotechdispatch.com.au]

- 13. biotron.com.au [biotron.com.au]

- 14. Biotron’s this compound meets endpoints in phase II HIV trial | BioWorld [bioworld.com]

- 15. Biotron says new study backs BIT225 development - Biotech [biotechdispatch.com.au]

- 16. Human Immunodeficiency Virus Type 1 Vpu Inhibitor, BIT225, in Combination with 3-Drug Antiretroviral Therapy: Inflammation and Immune Cell Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biotron.com.au [biotron.com.au]

- 18. Biotron’s BIT225 drug show to enhance body’s immune response to HIV [smallcaps.com.au]

BIT-225 as a SARS-CoV-2 E Protein Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has spurred an unprecedented global effort to develop effective antiviral therapeutics. While vaccines and several antiviral agents have been deployed, the emergence of viral variants and the complex pathophysiology of severe COVID-19 necessitate the exploration of novel therapeutic targets. The SARS-CoV-2 envelope (E) protein, a viroporin crucial for viral assembly, release, and immunopathogenesis, represents a promising target for antiviral intervention. This document provides a comprehensive technical overview of BIT-225, a clinical-stage small molecule inhibitor of the SARS-CoV-2 E protein's ion channel activity. We will delve into its mechanism of action, present quantitative in vitro and in vivo data, detail key experimental protocols, and summarize the current state of its clinical development.

The SARS-CoV-2 Envelope (E) Protein: A Viable Antiviral Target

The SARS-CoV-2 E protein is a small, 75-amino acid transmembrane protein that oligomerizes to form cation-selective ion channels, classifying it as a viroporin.[1][2] This ion channel activity is critical for multiple stages of the viral life cycle. The E protein is primarily located in the endoplasmic reticulum (ER) and Golgi membranes of infected cells.[3][4][5][6][7][8] Its functions are multifaceted:

-

Viral Assembly and Budding: The E protein's ion channel function is implicated in the de-acidification of intracellular compartments, which facilitates the efficient egress of new virions.[1]

-

Immunopathogenesis: The E protein is associated with the activation of the inflammasome, leading to immune dysregulation and the exacerbated inflammatory response often seen in severe COVID-19.[3][4][5][6][7][8] This "cytokine storm" is a major contributor to disease severity and acute respiratory distress syndrome (ARDS).[9][10]

Given its highly conserved nature and pivotal role in both viral replication and pathogenesis, the E protein is an attractive target for the development of broad-spectrum antiviral drugs.[4][8]

This compound: A First-in-Class Viroporin Inhibitor

This compound, chemically known as N-(5-(1-methyl-1H-pyrazol-4-yl)-napthalene-2-carbonyl)guanidine, is an orally bioavailable, first-in-class viroporin inhibitor.[9][10] It was initially developed as an inhibitor of the HIV-1 Vpu protein and has also shown activity against the p7 viroporin of the Hepatitis C Virus (HCV).[11][12][13] this compound has a well-established safety profile, with over 200 individuals having been dosed in clinical trials for other viral indications prior to its investigation for COVID-19.[4][9][10][14] The primary mechanism of action of this compound against SARS-CoV-2 is the direct inhibition of the E protein's ion channel activity.[3][4][5][6][7][8][9][10]

Mechanism of Action

This compound directly targets and blocks the ion channel formed by the SARS-CoV-2 E protein.[3][4][5][6][7] This inhibition disrupts the flow of ions across the membranes of the ER and Golgi, which in turn interferes with viral assembly and budding. Furthermore, by inhibiting the E protein, this compound is thought to modulate the host's immune response, preventing the inflammasome activation and subsequent cytokine storm associated with severe disease.[9][10] This dual-action—direct antiviral activity and immunomodulation—is a key feature of its therapeutic potential.

Caption: Mechanism of this compound action on the SARS-CoV-2 E protein.

Quantitative Data Summary

The efficacy of this compound against SARS-CoV-2 has been evaluated through a series of in vitro and in vivo studies. The quantitative results are summarized below.

In Vitro Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity against multiple SARS-CoV-2 strains in different cell lines.[3][4][5][6][7][8] The half-maximal effective concentration (EC50) values were determined using quantitative reverse transcription PCR (qRT-PCR) to measure viral genome copies and plaque assays to measure infectious virus.

| SARS-CoV-2 Strain | Cell Line | Assay Type | EC50 (μM) |

| WA1 | Calu-3 | qRT-PCR | 2.5 |

| WA1 | Calu-3 | Plaque Assay | 3.4 |

| WA1 | Vero-E6 | qRT-PCR | 2.6 |

| WA1 | Vero-E6 | Plaque Assay | 4.8 |

| Alpha | Calu-3 | qRT-PCR | 4.0 |

| Alpha | Calu-3 | Plaque Assay | 7.9 |

| Beta | Calu-3 | qRT-PCR | 4.8 |

| Beta | Calu-3 | Plaque Assay | 7.2 |

| Gamma | Calu-3 | qRT-PCR | 3.8 |

| Gamma | Calu-3 | Plaque Assay | 6.7 |

| Delta | Calu-3 | qRT-PCR | 4.0 |

| Delta | Calu-3 | Plaque Assay | 7.9 |

| Omicron | Calu-3 | qRT-PCR | 3.5 |

| Omicron | Calu-3 | Plaque Assay | 6.2 |

| Data sourced from PLOS Pathogens.[4][8] |

In Vivo Efficacy in K18-hACE2 Mouse Model

The in vivo efficacy of this compound was assessed in the K18-hACE2 transgenic mouse model, which is susceptible to SARS-CoV-2 infection and develops severe disease pathologies, including rapid weight loss and exacerbated inflammation, mirroring severe human COVID-19.[3][5]

| Treatment Group | Parameter | Result |

| This compound (Prophylaxis: -12h) | Survival Rate | 100% (n=12) |

| Vehicle Control | Survival Rate | 0% by Day 9 (n=12) |

| This compound (Treatment: +24h) | Survival Rate | 100% (n=5) |

| This compound (Treatment: +48h) | Survival Rate | 80% (4 out of 5 mice survived) |

| This compound vs. Vehicle | Lung Viral Load Reduction | 3.5 log10 reduction |

| This compound vs. Vehicle | Lung Virus Titer Reduction | 4000 pfu/ml reduction |

| Data sourced from PLOS Pathogens and Biotron Limited publications.[3][6][7][9][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The key experimental protocols used to evaluate this compound are outlined below.

In Vitro Antiviral Assays

The antiviral activity of this compound was determined against a panel of six SARS-CoV-2 strains in Vero-E6 and Calu-3 cells.[3][8]

-

Cell Culture: Vero-E6 or Calu-3 cells were seeded in 96-well plates.

-

Infection: Cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.

-

Drug Treatment: Immediately after infection, cells were treated with serial dilutions of this compound.

-

Incubation: Plates were incubated for a period appropriate for the cell line and virus (e.g., 48-72 hours).

-

Quantification:

-

qRT-PCR: Viral RNA was extracted from the cell culture supernatant and quantified to determine the number of viral genome copies.

-

Plaque Assay: Supernatants were serially diluted and used to infect a fresh monolayer of cells. The number of plaque-forming units (PFU) was counted to determine the concentration of infectious virus.

-

-

Data Analysis: EC50 values were calculated by fitting the dose-response data to a four-parameter logistic regression model.

Caption: Workflow for in vitro antiviral activity assessment.

E Protein Ion Channel Activity Assay

The direct effect of this compound on the ion channel activity of the SARS-CoV-2 E protein was measured using a two-electrode voltage-clamp technique in Xenopus laevis oocytes.[3][7][8]

-

Oocyte Preparation: Xenopus oocytes were injected with cRNA encoding the SARS-CoV-2 E protein. Control oocytes were left uninjected.

-

Electrophysiology:

-

Injected oocytes were impaled with two microelectrodes to measure membrane potential and current.

-

A voltage-clamp was applied to measure current-voltage relationships, confirming the ion channel activity of the expressed E protein. Oocytes expressing the E protein showed significantly higher membrane conductance compared to controls.[3]

-

-

Inhibition Assay:

-

This compound (e.g., at 10 µM) was added to the bath solution.

-

Changes in membrane current were recorded to determine the inhibitory effect of the compound on the E protein's channel activity.

-

-

Specificity Control: The effect of this compound was also tested on endogenous oocyte currents and on unrelated ion channels (like TMEM16A) to ensure specificity for the viral protein. This compound did not inhibit these other channels.[3][5][6][7]

In Vivo K18-hACE2 Mouse Model of COVID-19

This model was used to assess the therapeutic efficacy of this compound in a living organism.[3][9][10][14][15]

-

Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, were used.

-

Infection: Mice were intranasally inoculated with a lethal dose of SARS-CoV-2 (e.g., 10^4 PFU of the US-WA1/2020 strain).[9]

-

Drug Administration: this compound was administered by oral gavage, typically twice daily for up to 12 days.[3][5][6][9] Treatment was initiated at different time points:

-

Prophylactically (12 hours before infection).

-

Therapeutically (24 or 48 hours after infection).

-

-

Monitoring and Endpoints:

-

Clinical Signs: Mice were monitored daily for body weight loss and signs of disease.

-

Survival: The primary endpoint was survival over the course of the study.

-

Viral Load: At specific time points, lung and serum samples were collected to quantify viral load (qRT-PCR) and infectious virus titers (plaque assay).

-

Inflammatory Markers: Levels of pro-inflammatory cytokines and chemokines in lung and serum were measured to assess the impact on the host inflammatory response.

-

Clinical Development

Based on the promising preclinical data, Biotron initiated a Phase 2, double-blind, placebo-controlled clinical trial (BIT225-012) to evaluate the efficacy and safety of this compound in adults with COVID-19.[16]

-

Objective: To determine if a seven-day course of this compound, started within three days of symptom onset, could reduce SARS-CoV-2 viral load and improve clinical symptoms and inflammatory markers.[16]

-

Status: The clinical phase of the trial, including recruitment and dosing, was completed in August 2023.[16]

-

Outcome: An update in September 2024 indicated that the trial met its primary safety and tolerability endpoints. However, it did not meet the primary efficacy endpoint, which was a statistically significant change in nasal SARS-CoV-2 viral load compared to placebo.[17] The company noted challenges in demonstrating efficacy in small trials conducted in a largely vaccinated population with low risk of progression to severe disease.[17]

Conclusion and Future Directions

This compound has been robustly characterized as a direct inhibitor of the SARS-CoV-2 E protein viroporin. Preclinical studies have unequivocally demonstrated its potent antiviral and immunomodulatory effects, leading to significant reductions in viral load, inflammation, and mortality in a stringent animal model of severe COVID-19.[3][4] The drug's mechanism of targeting a highly conserved viral protein suggests it may have broad activity against various SARS-CoV-2 variants.[4]

While the initial Phase 2 clinical trial did not meet its primary efficacy endpoint related to nasal viral load, the safety and tolerability of this compound were confirmed.[17] The discrepancy between the exceptionally strong preclinical data and the clinical trial outcome highlights the complexities of translating animal model success to human clinical efficacy, particularly in the context of a rapidly evolving viral landscape and widespread population immunity. Future investigations could explore this compound in different patient populations, such as those at higher risk for severe disease, or in combination with other antiviral agents. The validation of the E protein as a druggable target remains a significant outcome, paving the way for the continued development of viroporin inhibitors for COVID-19 and other viral diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. SARS-CoV-2 E protein: Pathogenesis and potential therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 | PLOS Pathogens [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Post-infection treatment with the E protein inhibitor BIT225 reduces disease severity and increases survival of K18-hACE2 transgenic mice infected with a lethal dose of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. biotron.com.au [biotron.com.au]

- 10. biotron.com.au [biotron.com.au]

- 11. Understanding the inhibitory mechanism of BIT225 drug against p7 viroporin using computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotron.com.au [biotron.com.au]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. Biotron's BIT225 effective against COVID-19 in animal study - Biotech [biotechdispatch.com.au]

- 16. Biotron completes clinical phase of BIT225 COVID-19 clinical trial - Biotech [biotechdispatch.com.au]

- 17. Biotron updates on BIT225-012 Phase 2 COVID-19 clinical trial - Biotech [biotechdispatch.com.au]

Synthesis of N-(5-(1-methyl-1H-pyrazol-4-yl)-naphthalene-2-carbonyl)guanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for N-(5-(1-methyl-1H-pyrazol-4-yl)-naphthalene-2-carbonyl)guanidine, a molecule of interest for its potential pharmacological activities. The synthesis involves a multi-step process, including the preparation of key intermediates, a palladium-catalyzed cross-coupling reaction, and a final guanidinylation step. This document outlines detailed experimental protocols, presents quantitative data from analogous reactions, and visualizes the synthetic workflow and a relevant biological pathway.

Synthetic Strategy Overview

The synthesis of the target compound is proposed to proceed via a convergent approach, which involves the independent synthesis of two key building blocks: 5-bromo-2-naphthoic acid and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester. These intermediates are then coupled using a Suzuki-Miyaura reaction to form the core structure, 5-(1-methyl-1H-pyrazol-4-yl)-2-naphthoic acid. The final step is the conversion of the carboxylic acid moiety to the desired N-acylguanidine.

Caption: Proposed synthetic workflow for N-(5-(1-methyl-1H-pyrazol-4-yl)-naphthalene-2-carbonyl)guanidine.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-naphthoic acid

This procedure outlines the bromination of 2-naphthoic acid.

Materials:

-

2-Naphthoic acid

-

Glacial acetic acid

-

Bromine

-

Anhydrous sodium acetate

Procedure:

-

Dissolve 2-naphthoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a solution of bromine in glacial acetic acid to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 24 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-bromo-2-naphthoic acid.

| Parameter | Value/Condition | Reference |

| Reactants | 2-Naphthoic acid, Bromine | Analogous reaction |

| Solvent | Glacial Acetic Acid | Analogous reaction |

| Temperature | Reflux | Analogous reaction |

| Reaction Time | 24 hours | Analogous reaction |

| Typical Yield | 70-80% | Estimated |

Step 2: Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

This protocol describes the synthesis from 4-bromo-1-methyl-1H-pyrazole.

Materials:

-

4-Bromo-1-methyl-1H-pyrazole

-

Bis(pinacolato)diboron

-

Potassium acetate

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-1-methyl-1H-pyrazole, bis(pinacolato)diboron, and potassium acetate.

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add Pd(dppf)Cl2 to the reaction mixture.

-

Heat the mixture at 80-90 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-methyl-1H-pyrazole-4-boronic acid pinacol ester as a white solid.[1]

| Parameter | Value/Condition | Reference |

| Reactants | 4-Bromo-1-methyl-1H-pyrazole, Bis(pinacolato)diboron | [1] |

| Catalyst | Pd(dppf)Cl2 | [2] |

| Base | Potassium Acetate | [2] |

| Solvent | 1,4-Dioxane | [2] |

| Temperature | 80-90 °C | [2] |

| Reaction Time | 12-24 hours | [2] |

| Typical Yield | 80-95% | [1] |

Step 3: Suzuki-Miyaura Coupling for 5-(1-Methyl-1H-pyrazol-4-yl)-2-naphthoic acid

This protocol details the coupling of the two key intermediates.

Materials:

-

5-Bromo-2-naphthoic acid

-

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3) or other suitable ligand

-

Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)

-

Solvent mixture (e.g., Toluene/Ethanol/Water)

Procedure:

-

In a round-bottom flask, combine 5-bromo-2-naphthoic acid, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, and the base.

-

Add the solvent mixture to the flask.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst and ligand.

-

Heat the reaction mixture to reflux (typically 80-100 °C) for 12-24 hours, or until completion as monitored by TLC or LC-MS.[3]

-

Cool the mixture to room temperature and acidify with 1M HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization or column chromatography to yield 5-(1-methyl-1H-pyrazol-4-yl)-2-naphthoic acid.

| Parameter | Value/Condition | Reference |

| Reactants | Aryl bromide, Pyrazole boronic ester | [3] |

| Catalyst | Pd(OAc)2 / Ligand | [3][4] |

| Base | Na2CO3 or K2CO3 | [3] |

| Solvent | Toluene/Ethanol/Water | [3] |

| Temperature | 80-100 °C | [3] |

| Reaction Time | 12-24 hours | [3] |

| Typical Yield | 75-90% | Estimated |

Step 4: Guanidinylation to N-(5-(1-methyl-1H-pyrazol-4-yl)-naphthalene-2-carbonyl)guanidine

This final step involves the formation of the acylguanidine. A common method involves the activation of the carboxylic acid followed by reaction with guanidine.

Method A: Acyl Chloride Intermediate

Materials:

-

5-(1-Methyl-1H-pyrazol-4-yl)-2-naphthoic acid

-

Thionyl chloride (SOCl2) or Oxalyl chloride

-

Guanidine hydrochloride

-

A suitable base (e.g., Triethylamine or Sodium hydroxide)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Activation: Suspend 5-(1-methyl-1H-pyrazol-4-yl)-2-naphthoic acid in anhydrous DCM. Add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride or thionyl chloride at 0 °C. Stir the mixture at room temperature for 2-4 hours. Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

-

Guanidinylation: In a separate flask, prepare a solution of guanidine by neutralizing guanidine hydrochloride with an equivalent of a base like sodium hydroxide in a suitable solvent. Cool this solution to 0 °C.

-

Slowly add a solution of the acyl chloride in anhydrous THF to the guanidine solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Method B: Using a Coupling Agent

Materials:

-

5-(1-Methyl-1H-pyrazol-4-yl)-2-naphthoic acid

-

Guanidine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve 5-(1-methyl-1H-pyrazol-4-yl)-2-naphthoic acid, EDC, and HOBt in anhydrous DMF.

-

In a separate flask, dissolve guanidine hydrochloride in DMF and add DIPEA to neutralize it.

-

Add the guanidine solution to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash chromatography.

| Parameter | Value/Condition | Reference |

| Reactants | Carboxylic acid, Guanidine | General Knowledge |

| Coupling Agents | EDC, HOBt | General Knowledge |

| Solvent | DMF | General Knowledge |

| Temperature | Room Temperature | General Knowledge |

| Reaction Time | 24-48 hours | General Knowledge |

| Typical Yield | 40-60% | Estimated |

Biological Context: Inhibition of F1F0-ATPase

Pyrazolyl guanidine compounds have been identified as inhibitors of F1F0-ATPase (ATP synthase).[5] This enzyme plays a crucial role in cellular energy metabolism by synthesizing ATP. Its inhibition can disrupt the energy supply of cells and may induce apoptosis, making it a target for conditions like cancer and inflammatory disorders.[5]

Caption: Inhibition of F1F0-ATPase by the target compound disrupts ATP synthesis, potentially leading to apoptosis and reduced cell proliferation.

Disclaimer: This document provides a proposed synthetic route based on established chemical principles and analogous reactions found in the literature. The experimental protocols are intended as a guide and may require optimization for specific laboratory conditions and substrate batches. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.

References

- 1. 1-Methyl-4-pyrazole boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 2. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

BIT-225: A Novel Vpu Inhibitor Targeting HIV-1 Reservoirs in Myeloid Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of BIT-225, a first-in-class antiviral compound developed by Biotron Limited. It details the mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and explores its potential role in strategies aimed at HIV-1 eradication. The focus is on the compound's unique ability to inhibit HIV-1 replication within myeloid lineage cells, a critical and persistent viral reservoir.

Executive Summary

Human Immunodeficiency Virus Type 1 (HIV-1) establishes persistent reservoirs in long-lived cells, which are a major obstacle to a cure. While combination antiretroviral therapy (cART) effectively suppresses plasma viremia, it has a limited impact on these reservoirs. Myeloid cells, such as macrophages and dendritic cells, are key components of this reservoir, contributing to persistent viral replication and chronic immune activation. This compound is a novel small molecule inhibitor that targets the ion channel activity of the HIV-1 Viral protein U (Vpu), a viroporin.[1][2] This mechanism disrupts a late-stage step in the viral life cycle, specifically inhibiting the assembly and release of new virions from infected myeloid cells.[3][4] Clinical and preclinical data suggest that this compound can reduce the viral burden within these reservoirs, modulate immune activation, and act synergistically with existing antiretroviral drugs, positioning it as a promising candidate for HIV-1 eradication strategies.[5][6]

Mechanism of Action

This compound's primary target is the HIV-1 accessory protein Vpu. Vpu is an integral membrane protein that forms a cation-selective ion channel, also known as a viroporin.[3][7] This channel activity is crucial for the efficient budding and release of new virus particles, particularly from macrophages.[1][3]

This compound specifically blocks this Vpu ion channel activity.[3] This disruption occurs post-virus integration into the host cell's genome and does not affect the activity of HIV-1 reverse transcriptase or protease enzymes.[3][4] By inhibiting Vpu, this compound effectively traps newly formed virions within the infected macrophage, preventing their release and subsequent infection of other cells, notably CD4+ T cells.[3][7] The specificity of this mechanism is highlighted by the lack of this compound activity against HIV-2, which does not possess the Vpu protein.[3] Furthermore, studies have confirmed that this compound's antiviral effect is independent of Vpu's other major function: the antagonism of the host restriction factor, tetherin.[8]

Quantitative Data Summary

The efficacy of this compound has been quantified in a series of in vitro, ex vivo, and clinical studies.

In vitro studies have established the potency and selectivity of this compound in primary human cells, particularly those of the myeloid lineage.

| Parameter | Cell Type | Value | Reference |

| 50% Effective Concentration (EC₅₀) | Monocyte-Derived Macrophages (MDM) | 2.25 ± 0.23 μM | [3][7] |

| 50% Toxic Concentration (TC₅₀) | Monocyte-Derived Macrophages (MDM) | 284 μM | [3][7] |

| Selectivity Index (TC₅₀/EC₅₀) | Monocyte-Derived Macrophages (MDM) | 126 | [3][7] |

| Inhibition of Viral Release | Chronically HIV-1-infected MDM (10µM) | 66.6% ± 1.6% | [3] |

| Inhibition of Viral Release | HIV-1-infected MDDC (single dose) | 74.5% ± 0.6% (peak inhibition) | [7] |

| Reduction in Viral Transfer | From MDDC to CD4+ T cells | 6-fold reduction | [7] |

| Inhibition in T-cell lines (25µM) | MT-2 cells | 38.8% | [3] |

| PM1 cells | 93.1% | [3] | |

| Peripheral Blood Mononuclear Cells (PBMC) | 95.8% | [3] |

Clinical trials have investigated the safety, tolerability, and efficacy of this compound in HIV-1-infected individuals, both as a monotherapy and in combination with cART.

| Trial ID | Patient Population | Treatment | Key Findings | Reference |

| BIT225-004 | ART-naïve | 10 days this compound monotherapy | Reduced viral copy numbers and replication in isolated myeloid lineage cells. No significant change in plasma viral load. | [2][5][9] |

| BIT225-009 | ART-naïve | 12 weeks this compound (200mg) + cART | Significantly greater reduction in monocyte activation marker sCD163 vs. placebo. Significant increase in activated CD4+, CD8+, and NK cells. Transient increase in plasma IL-21. | [6][10] |

| BIT225-010 | ART-naïve | This compound + cART | More rapid reduction in plasma virus levels during the second phase of viral decay (days 14-56) compared to cART alone. | [11] |

| BIT225-011 | ART-experienced (partial immune reconstitution) | 12 weeks this compound (200mg) + cART | Safe and well-tolerated. Statistically significant changes from baseline in NK and T-regulatory cell populations. | [11][12] |

Experimental Protocols

The findings summarized above are based on specific and rigorous experimental methodologies.

-

Objective: To determine the efficacy of this compound against HIV-1 replication in primary human macrophages.

-

Methodology:

-

Cell Culture: Monocytes are isolated from healthy donor PBMCs and differentiated into monocyte-derived macrophages (MDM) over 7-14 days.

-

Infection: MDM are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1Ba-L) at a specified multiplicity of infection (MOI).

-

Treatment: Following infection, cells are cultured in the presence of varying concentrations of this compound or a vehicle control (DMSO).

-

Endpoint Measurement: Culture supernatants are collected at various time points post-infection. Viral replication is quantified by measuring the activity of the reverse transcriptase (RT) enzyme using a colorimetric or radioactive assay.[3]

-

Toxicity Assay: Cell viability in the presence of this compound is assessed using standard assays such as MTT or MTS to determine the TC₅₀.

-

-

Objective: To assess the impact of this compound treatment on the viral output from monocytes isolated from HIV-1-infected patients.[9]

-

Methodology:

-

Sample Collection: Whole blood is collected from study participants at baseline and various time points during and after this compound treatment.

-

Cell Isolation: CD14+ monocytes are isolated from patient PBMCs using magnetic bead sorting.[9]

-

Co-culture: The isolated CD14+ monocytes are co-cultured with a permissive T-cell line (e.g., MT-4 cells) to amplify any latent or low-level virus.[9]

-

Endpoint Measurement: Supernatants from the co-culture are collected over a period of up to 25 days, and HIV-1 replication is quantified by measuring p24 antigen levels via ELISA.[9] This method provides a measure of the infectious virus being produced by the patient's monocyte reservoir.

-

Clinical Development and Future Directions

This compound has completed multiple Phase 1 and Phase 2 clinical trials, demonstrating a favorable safety profile and providing evidence of its intended biological activity.[5] The BIT225-009 trial was particularly noteworthy, as it showed that adding this compound to standard cART not only was safe but also led to a significant reduction in the monocyte activation marker sCD163 and modulated both innate and adaptive immune responses.[6] This suggests a dual benefit: direct antiviral activity in the myeloid reservoir and a reduction in the chronic inflammation that drives HIV-associated comorbidities.

Future research will likely focus on optimizing combination therapies that include this compound to accelerate the decay of viral reservoirs. Its ability to cross the blood-brain barrier also opens a potential avenue for treating HIV-associated neurocognitive disorders (HAND), where myeloid cells in the central nervous system are a key reservoir.[2][5] By specifically targeting the macrophage reservoir—a cell population not effectively addressed by current drugs—this compound represents a complementary and potentially crucial component of future HIV cure strategies.[11]

References

- 1. youtube.com [youtube.com]

- 2. biotron.com.au [biotron.com.au]

- 3. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biotron.com.au [biotron.com.au]

- 6. biotron.com.au [biotron.com.au]

- 7. The antiviral compound BIT225 inhibits HIV-1 replication in myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The HIV-1 Vpu viroporin inhibitor BIT225 does not affect Vpu-mediated tetherin antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BIT225, a Novel Assembly Inhibitor, Cuts HIV Load in Monocyte Reservoir [natap.org]

- 10. Biotron begins Phase II trial of BIT225 to treat HIV-1 - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. Biotron’s this compound meets endpoints in phase II HIV trial | BioWorld [bioworld.com]

- 12. Biotron says BIT225-011 meets objectives in HIV efficacy trial - Biotech [biotechdispatch.com.au]

Preclinical Profile of BIT225 for Hepatitis C Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of BIT225, a first-in-class inhibitor of the Hepatitis C Virus (HCV) p7 viroporin. The document collates available quantitative data, details relevant experimental methodologies, and visualizes the mechanism of action and experimental workflows, offering a comprehensive resource for researchers in the field of antiviral drug development.

Core Mechanism of Action: Targeting the HCV p7 Viroporin

BIT225 is a novel small molecule, N-[5-(1-methyl-1H-pyrazol-4-yl)-napthalene-2-carbonyl]-guanidine, that functions as a viral assembly inhibitor.[1] Its primary target is the HCV p7 protein, a small, 63-amino acid transmembrane protein that oligomerizes to form a cation-selective ion channel, also known as a viroporin.[2][3] This p7 channel is located in the endoplasmic reticulum (ER) membrane of infected cells.[4]

The p7 viroporin is essential for the late stages of the HCV life cycle, specifically the assembly and release of infectious virions from the host cell.[5][6] By forming an ion channel, p7 is believed to modulate the pH of intracellular compartments within the secretory pathway, protecting the viral glycoproteins from premature, acid-induced conformational changes. This function is critical for the proper maturation and subsequent release of infectious viral particles.[2]

BIT225 exerts its antiviral effect by directly inhibiting the ion channel function of the p7 protein.[3][7] Computational studies suggest that BIT225 binds to a hydrophobic pocket within the p7 channel, which allosterically inhibits ion conduction.[4] This disruption of ion flow prevents the proper maturation of virions, leading to a significant reduction in the release of infectious HCV particles from the host cell.[5]

Quantitative Preclinical Data

Preclinical evaluation of BIT225 utilized surrogate virus systems due to the difficulties in culturing HCV in vitro. The primary model was Bovine Viral Diarrhea Virus (BVDV), a pestivirus from the Flaviviridae family that serves as a valuable surrogate for HCV antiviral research.[8]

In Vitro Antiviral Potency

BIT225 demonstrated potent stand-alone antiviral activity against BVDV. Additionally, studies using infectious cell culture systems with chimeric HCV constructs revealed genotype-dependent activity.

| Compound | Virus Model | Assay Type | Cell Line | Potency Metric | Value | Reference |

| BIT225 | BVDV | CPE Reduction | MDBK | IC50 | 314 nM | [3] |

| BIT225 | HCV J6/JFH (gt 2a) | Infectivity | Huh-7.5 | EC50 | ~10 µM | [5] |

| BIT225 | HCV SA13/JFH (gt 5a) | Infectivity | Huh-7.5 | EC50 | ~30 µM | [5] |

IC50: 50% Inhibitory Concentration; EC50: 50% Effective Concentration; BVDV: Bovine Viral Diarrhea Virus; HCV: Hepatitis C Virus; MDBK: Madin-Darby Bovine Kidney; gt: genotype; CPE: Cytopathic Effect.

In Vitro Synergy Analysis

Combination studies are crucial for developing effective antiviral regimens. Preclinical assessments showed that BIT225 acts synergistically with recombinant interferon alpha-2b (rIFNα-2b) and the nucleoside analog ribavirin. This synergy suggests a complementary mechanism of action that could enhance therapeutic outcomes. Further synergy was also noted with nucleoside analogues that target the HCV RNA-dependent RNA polymerase.[3]

Note: Specific quantitative synergy scores (e.g., Combination Index or MacSynergy volumes) from the primary preclinical studies are not publicly available. The data confirms a synergistic relationship was observed.

| Combination | Virus Model | Analysis Method | Result | Reference |

| BIT225 + rIFNα-2b | BVDV | MacSynergy II | Synergistic | [3] |

| BIT225 + rIFNα-2b + Ribavirin | BVDV | MacSynergy II | Enhanced Synergy | [3] |

| BIT225 + Nucleoside Analogues | BVDV | MacSynergy II | Synergistic | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections describe the generalized protocols for the key assays used in the evaluation of BIT225.

BVDV Antiviral Assay (CPE Reduction)

This assay quantifies the ability of a compound to inhibit the cytopathic effect (CPE) caused by a cytopathic strain of BVDV in a permissive cell line.

1. Cell Seeding:

-

Madin-Darby Bovine Kidney (MDBK) cells are seeded into 96-well microtiter plates at a density that forms a confluent monolayer within 24 hours (e.g., 1-2 x 104 cells/well).

-

Plates are incubated at 37°C with 5% CO2.

2. Compound Preparation and Addition:

-

BIT225 is serially diluted in cell culture medium to create a range of concentrations.

-

The medium is removed from the MDBK cell monolayers, and the diluted compound is added to the wells in triplicate or quadruplicate.

3. Virus Infection:

-

A cytopathic strain of BVDV (e.g., NADL or Singer) is diluted to a predetermined titer that will cause 85-95% cell death in virus control wells.

-

The virus suspension is added to all wells except for the uninfected cell controls.

4. Incubation:

-

The plates are incubated for 3-5 days at 37°C with 5% CO2, allowing for multiple rounds of viral replication and CPE development in control wells.

5. Viability Measurement:

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS/PMS or XTT tetrazolium dye reduction assay. The absorbance is read using a plate reader.

6. Data Analysis:

-

The 50% inhibitory concentration (IC50), the concentration of BIT225 that inhibits CPE by 50%, is calculated from the dose-response curve using a four-parameter logistic regression model.

-

The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells to assess compound toxicity.

Synergy Analysis Protocol

To evaluate the interaction between BIT225 and other antiviral agents, a checkerboard dilution method is employed, and the data are analyzed using specialized software.

1. Assay Setup:

-

The antiviral assay (e.g., BVDV CPE reduction) is set up in a 96-well plate format as described above.

2. Checkerboard Dilution:

-

Instead of a single compound dilution series, a matrix of concentrations is prepared.

-

Drug A (e.g., BIT225) is serially diluted along the rows of the plate.

-

Drug B (e.g., rIFNα-2b) is serially diluted down the columns of the plate.

-

This creates wells with individual drugs at various concentrations and wells with all possible combinations of the two drugs.

3. Infection and Incubation:

-

Cells are infected, and plates are incubated as per the standard antiviral assay protocol.

4. Data Collection:

-

Cell viability or another endpoint (e.g., viral RNA levels) is measured for each well.

5. Synergy Calculation (MacSynergy II):

-

The raw data (percent inhibition for each drug and combination) is input into the MacSynergy II software.[2][6]

-

The software calculates a theoretical additive surface based on the Bliss independence model. This model assumes that the two drugs act independently.

-

The experimental data is then compared to this theoretical surface.

-

Synergy: Combinations that produce an effect greater than the theoretical additive effect result in a positive deviation (a peak above the surface).

-

Antagonism: Combinations that produce an effect less than the theoretical additive effect result in a negative deviation (a trough below the surface).

-

The software calculates a "synergy volume" (e.g., in units of µM² x %) at a 95% confidence interval. Volumes greater than 25 are typically considered statistically significant.[3][9]

References

- 1. Cell culture systems for the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]

- 3. Comparison of Three Dimensional Synergistic Analyses of Percentage Versus Logarithmic Data in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Culture Adaptation of Hepatitis C Virus and In Vivo Viability of an Adapted Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imquestbio.com [imquestbio.com]

- 6. Synergistic In Vitro Interactions between Alpha Interferon and Ribavirin against Bovine Viral Diarrhea Virus and Yellow Fever Virus as Surrogate Models of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an Infectious HCV Cell Culture System - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. iris.unica.it [iris.unica.it]

- 9. researchgate.net [researchgate.net]

BIT-225: A Novel Viroporin Inhibitor for Immunomodulation in HIV-1 Infection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BIT-225 is a first-in-class antiviral agent that targets the viroporin activity of the Human Immunodeficiency Virus type 1 (HIV-1) Vpu protein.[1][2] Primarily affecting myeloid lineage cells, this compound inhibits the release of HIV-1 from infected macrophages and dendritic cells, leading to a unique immunomodulatory profile.[3][4][5][6][7] Clinical studies have demonstrated that this compound, in conjunction with standard antiretroviral therapy (ART), can reduce markers of macrophage-associated inflammation and induce favorable changes in various immune cell populations. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative data from clinical trials, and detailed experimental protocols relevant to its study.

Introduction to this compound

This compound (N-(5-(1-methyl-1H-pyrazol-4-yl)-napthalene-2-carbonyl)guanidine) is a small molecule compound that functions as a viroporin inhibitor.[5] Its primary target in the context of HIV-1 is the Viral protein U (Vpu), a transmembrane protein that forms an ion channel.[5] By blocking this channel, this compound disrupts a late stage of the viral life cycle, specifically the budding and release of new virions from infected cells, with a pronounced effect in macrophages.[5][6] Macrophages are a key reservoir for HIV-1, contributing to chronic inflammation and viral persistence despite effective ART.[3][8][9] this compound's unique mechanism of targeting this reservoir represents a novel strategy in the management of HIV-1 infection.[3][8]

Mechanism of Action and Immunomodulatory Effects

The primary mechanism of this compound involves the inhibition of the Vpu ion channel in infected macrophages.[5] This leads to the production of replication-incompetent or "dead" virus particles.[3][8] The release of these non-infectious virions is believed to trigger a beneficial immune response. The immunomodulatory effects of this compound are multifaceted and include:

-

Reduction of Macrophage-Associated Inflammation: Clinical trials have consistently shown that this compound treatment leads to a significant reduction in the plasma levels of soluble CD163 (sCD163).[2][10] sCD163 is a specific marker of monocyte and macrophage activation, and elevated levels are associated with adverse clinical outcomes in HIV-1 infected individuals.[3][9][10]

-

Modulation of T-Cell Populations: Treatment with this compound has been associated with changes in T-lymphocyte subsets. An initial increase in activated CD8+ T-cells and a sustained, delayed decrease in activated CD4+ T-cells have been observed.[9]

-

Effects on Natural Killer (NK) Cells and T-regulatory Cells: Preliminary data from clinical trials suggest that this compound treatment results in statistically significant changes in NK cell and T-regulatory cell populations.[11][12]

-

Induction of Cytokines: An increase in plasma levels of Interleukin-21 (IL-21) has been noted in patients treated with this compound.[2]

The proposed mechanism suggests that by targeting the macrophage reservoir and altering the nature of the released viral particles, this compound helps to reshape the host's immune response to HIV-1, potentially leading to better long-term outcomes.[3][9]

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative findings from clinical trials of this compound. It is important to note that much of the publicly available data is from preliminary analyses and press releases; full, peer-reviewed publications with complete datasets are pending for some of the more recent trials.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type | Reference |

| 50% Effective Concentration (EC50) | 2.25 ± 0.23 µM | HIV-1 infected Monocyte-Derived Macrophages (MDM) | [5] |

| 50% Toxic Concentration (TC50) | 284 µM | HIV-1 infected MDM | [5] |

| Selectivity Index | 126 | HIV-1 infected MDM | [5] |

| Inhibition of HIV-1 Release from MDDC (peak) | 74.5% (±0.6) | Monocyte-Derived Dendritic Cells (MDDC) | [4] |

| Reduction of HIV-1 Transfer to CD4+ T-cells | 6-fold | MDDC to CD4+ T-cell co-culture | [4] |

Table 2: Immunomodulatory Effects of this compound in HIV-1 Infected Patients (BIT225-009 Trial)

| Immune Marker | Observation | Statistical Significance | Reference |

| Soluble CD163 (sCD163) | Significantly greater reduction from baseline in the this compound treated group. | P < 0.05 | [3] |

| Activated CD8+ T-cells | Statistically significant rise in the mean cell numbers as a proportion of baseline in the initial days of treatment. | P < 0.05 | [9] |

| Activated CD4+ T-cells | Statistically significant sustained delay in the decline of activated T-cell numbers. | P < 0.01 | [9] |

Table 3: Virological and Immunological Outcomes from the BIT225-010 Trial

| Parameter | Observation | Statistical Significance | Reference |

| Plasma HIV-1 Viral Load Decay (days 14-56) | More rapid decline in the this compound group (-0.047 log10/Day) compared to placebo (-0.022 log10/Day). | P < 0.02 | [13] |

| Immune Cell Populations | Statistically significant differences in subpopulations of CD4 and CD8 T-cells, and CD16/56 NK cells. | P < 0.05 | [13] |

Table 4: Immunological Outcomes from the BIT225-011 Trial (Preliminary)

| Immune Cell Population | Observation | Statistical Significance | Reference |

| Natural Killer (NK) cells | Statistically significant changes from baseline. | P < 0.05 | [11][12] |

| T-regulatory cells | Statistically significant changes from baseline. | P < 0.05 | [11][12] |

Experimental Protocols

Detailed experimental protocols from the specific clinical trials are not publicly available. The following are representative, detailed protocols for the key assays used to evaluate the effects of this compound.

Quantification of Soluble CD163 (sCD163) by ELISA

Principle: A solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of sCD163 in plasma samples.

Materials:

-

96-well microplate pre-coated with a capture antibody specific for human CD163.

-

Biotinylated detection antibody specific for human CD163.

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate.

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

-

Stop solution (e.g., 2 N H₂SO₄).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Assay diluent (e.g., PBS with 1% BSA).

-

Recombinant human sCD163 standard.

-

Patient plasma samples.

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the recombinant human sCD163 standard in assay diluent to generate a standard curve. Dilute patient plasma samples as required with assay diluent.

-

Binding: Add 100 µL of standard or diluted sample to each well of the pre-coated microplate. Incubate for 2 hours at room temperature.

-

Washing: Aspirate the contents of each well and wash four times with 300 µL of wash buffer per well.

-

Detection: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step as described in step 3.

-

Enzyme Conjugation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20 minutes at room temperature in the dark.

-

Washing: Repeat the wash step as described in step 3.

-

Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 20 minutes at room temperature in the dark. A blue color will develop.

-

Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

-

Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of sCD163 in the patient samples by interpolating their absorbance values from the standard curve.

Immunophenotyping of T-cell and NK cell Subsets by Flow Cytometry

Principle: Multi-color flow cytometry is used to identify and quantify different immune cell populations in peripheral blood mononuclear cells (PBMCs) based on their expression of specific cell surface and intracellular markers.

Materials:

-

Freshly isolated or cryopreserved PBMCs.

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.09% sodium azide).

-

Fc receptor blocking solution (e.g., Human TruStain FcX™).

-

Fluorochrome-conjugated monoclonal antibodies against:

-

T-cells: CD3, CD4, CD8, CD38, HLA-DR

-

NK cells: CD3, CD16, CD56

-

T-regulatory cells: CD3, CD4, CD25, CD127, FoxP3

-

-

Fixation/Permeabilization buffer (for intracellular staining of FoxP3).

-

Flow cytometer with appropriate laser and filter configuration.

-

Analysis software (e.g., FlowJo, FCS Express).

Procedure:

-

Cell Preparation: Start with 1 x 10⁶ PBMCs per staining tube. Wash the cells with flow cytometry staining buffer.

-

Fc Receptor Blocking: Resuspend the cell pellet in Fc receptor blocking solution and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.

-

Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD8, CD16, CD56, CD25, CD127, CD38, HLA-DR) to the cells. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with flow cytometry staining buffer.

-

Fixation and Permeabilization (for T-regulatory cell staining): If staining for the intracellular marker FoxP3, resuspend the cells in fixation/permeabilization buffer and incubate according to the manufacturer's instructions.

-

Intracellular Staining: Add the anti-FoxP3 antibody to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.

-

Final Wash: Wash the cells with permeabilization buffer and then resuspend in flow cytometry staining buffer.

-

Acquisition: Acquire the stained cells on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.

-

Analysis: Analyze the acquired data using flow cytometry software. Use a sequential gating strategy to identify the cell populations of interest (e.g., gate on lymphocytes, then singlets, then live cells, then CD3+ for T-cells or CD3- for NK cells). Further gate on specific subsets (e.g., CD4+ and CD8+ T-cells, and then assess their activation status using CD38 and HLA-DR). For T-regulatory cells, gate on CD4+ T-cells and identify the CD25+ FoxP3+ population.

Quantification of HIV-1 Viral Load by RT-qPCR

Principle: Real-time reverse transcription-polymerase chain reaction (RT-qPCR) is used to quantify the number of HIV-1 RNA copies in plasma.

Materials:

-

Patient plasma samples.

-

Viral RNA extraction kit.

-

Reverse transcriptase enzyme.

-

DNA polymerase (Taq polymerase).

-

Primers and probe specific to a conserved region of the HIV-1 genome (e.g., gag or LTR).

-

Deoxynucleotide triphosphates (dNTPs).

-

RT-qPCR instrument.

-

HIV-1 RNA standards of known concentrations.

Procedure:

-

RNA Extraction: Extract viral RNA from patient plasma samples using a validated commercial kit according to the manufacturer's instructions.

-

Reverse Transcription: In a one-step or two-step reaction, reverse transcribe the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a specific reverse primer.

-

qPCR Amplification: Amplify the cDNA using a DNA polymerase and a pair of specific primers in the presence of a fluorogenic probe. The probe is designed to bind to the target sequence between the primers and will emit a fluorescent signal upon degradation by the polymerase during amplification.

-

Detection: The RT-qPCR instrument monitors the fluorescence signal in real-time during each cycle of amplification.

-

Quantification: A standard curve is generated by running serial dilutions of HIV-1 RNA standards with known copy numbers. The viral load in the patient samples is determined by comparing their amplification cycle threshold (Ct) values to the standard curve. The results are typically reported as HIV-1 RNA copies per milliliter of plasma.[14][15][16][17][18]

Visualizations

Signaling Pathways and Logical Relationships

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

Caption: General experimental workflow for clinical evaluation of this compound.

Conclusion

This compound represents a promising and novel approach to HIV-1 therapy, distinguished by its unique mechanism of action targeting the Vpu viroporin in myeloid cells. The available data strongly suggest that this compound possesses significant immunomodulatory properties, leading to a reduction in macrophage-driven inflammation and favorable alterations in the adaptive and innate immune systems. While further detailed results from ongoing and completed clinical trials are anticipated, the current body of evidence supports the continued development of this compound as a potential adjunctive therapy to standard ART, with the aim of addressing the persistent viral reservoir in macrophages and improving long-term immune health in people living with HIV-1. The technical information and protocols provided in this guide are intended to support the research and drug development community in further exploring the potential of this innovative therapeutic agent.

References

- 1. Biotron provides update on preliminary analyses of data from BIT225 clinical trial - Biotech [biotechdispatch.com.au]

- 2. Human Immunodeficiency Virus Type 1 Vpu Inhibitor, BIT225, in Combination with 3-Drug Antiretroviral Therapy: Inflammation and Immune Cell Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotron.com.au [biotron.com.au]

- 4. The antiviral compound BIT225 inhibits HIV-1 replication in myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Efficacy of the Novel Compound BIT225 against HIV-1 Release from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral efficacy of the novel compound BIT225 against HIV-1 release from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotron.com.au [biotron.com.au]

- 8. Biotron reports positive results from Phase 2 BIT225 trial - Biotech [biotechdispatch.com.au]

- 9. biotron.com.au [biotron.com.au]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. Biotron says BIT225-011 meets objectives in HIV efficacy trial - BioPharmaDispatch [pharmadispatch.com]

- 12. Biotron’s this compound meets endpoints in phase II HIV trial | BioWorld [bioworld.com]

- 13. biotron.com.au [biotron.com.au]

- 14. pubcompare.ai [pubcompare.ai]

- 15. media.tghn.org [media.tghn.org]

- 16. genomica.uaslp.mx [genomica.uaslp.mx]

- 17. Quantification of Human Immunodeficiency Virus Type 1 Proviral Load by a TaqMan Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

The Discovery and Development of BIT-225: A Technical Whitepaper

A deep dive into the core science of Biotron's novel viroporin inhibitor, exploring its mechanism of action, clinical development, and immunological impact in viral infections.

Introduction

BIT-225 is a first-in-class antiviral compound developed by Biotron Limited, designed to target viral proteins known as viroporins. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, with a primary focus on its application in Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis C Virus (HCV) infections. For researchers, scientists, and drug development professionals, this document outlines the key preclinical and clinical findings, detailed experimental methodologies, and the underlying signaling pathways affected by this novel therapeutic agent.

Mechanism of Action: Targeting Viral Ion Channels

This compound's primary mechanism of action is the inhibition of viroporins, which are virus-encoded ion channels essential for various stages of the viral life cycle, including viral assembly, release, and pathogenesis.

Inhibition of HIV-1 Vpu

In the context of HIV-1, this compound targets the Viral Protein U (Vpu). Vpu is a small transmembrane protein with two main functions that contribute to viral persistence and immune evasion: the degradation of the CD4 receptor and the counteraction of the host restriction factor BST-2 (tetherin)[1][2]. By forming an ion channel in the cell membrane, Vpu facilitates the release of new virions from infected cells[3]. This compound blocks this Vpu ion channel activity, thereby inhibiting the release of HIV-1 from infected myeloid lineage cells, such as macrophages and dendritic cells[4][5]. This is particularly significant as these cells act as long-lived viral reservoirs that are not effectively targeted by many current antiretroviral therapies.

Inhibition of HCV p7

For HCV, this compound targets the p7 protein, a viral ion channel crucial for the assembly and release of infectious virus particles[4][6]. By inhibiting the function of p7, this compound disrupts the viral life cycle, leading to a reduction in viral production.

Preclinical and Clinical Development: A Timeline of Investigation

This compound has undergone a series of preclinical and clinical studies to evaluate its safety, pharmacokinetics, and efficacy. To date, seven clinical trials have been completed, with this compound being administered to 55 healthy volunteers and 94 individuals infected with HIV-1, HCV, or co-infected[4].

Preclinical Studies

In vitro studies demonstrated that this compound significantly inhibits the release of HIV-1 in a dose-dependent manner from various monocyte subsets and monocyte-derived dendritic cells[4][5]. It also showed broad-spectrum activity against different HIV-1 clades and some drug-resistant strains[4][5]. For HCV, preclinical data indicated pan-genotypic activity and a high barrier to resistance[4].

Clinical Trials

A series of clinical trials have been conducted to assess the safety and efficacy of this compound in humans. The following tables summarize the key quantitative data from these trials.

Table 1: Summary of Key Clinical Trials for this compound

| Trial ID | Phase | Population | Key Objectives |

| BIT225-001 | 1 | Healthy Volunteers (n=48) | Safety and Pharmacokinetics |

| BIT225-004 | 1b/2a | HIV-1 infected, ART-naive (n=21) | Safety, PK, and antiviral activity in the monocyte reservoir |

| BIT225-009 | 2 | HIV-1 infected, ART-naive (n=27) | Evaluate immunological benefits in combination with ART |

| BIT225-010 | 2 | HIV-1 infected, ART-naive (n=27) | Safety, efficacy, and impact on inflammatory and immune markers with cART |

| BIT225-011 | 2 | HIV-1 infected, treatment-experienced with partial immune reconstitution (n=20) | Impact on immune activation, inflammation, and viral markers with ongoing ARV therapy |

| BIT225-005 | 2a | HCV-infected | Safety, PK, and antiviral efficacy |

| BIT225-008 | 2 | HCV-infected (Genotype 1 and 3) | Safety and antiviral activity of a new capsule formulation |

| BIT225-006 | 2 | HIV/HCV co-infected (n=12) | Safety and efficacy in co-infected individuals |

Table 2: Key Virological and Immunological Outcomes from HIV-1 Clinical Trials

| Trial ID | Outcome Measure | Result | p-value |

| BIT225-004 | Reduction in sCD163 (monocyte activation marker) | Significant reduction observed during 10 days of monotherapy[7]. | Not specified |

| BIT225-009 | Change in sCD163 | Significantly greater reduction from baseline in the this compound treated cohort[8]. | p = 0.036[8] |

| Change in Activated CD8+ T-cells | Statistically significant rise in the mean cell numbers as a proportion of baseline[8]. | p < 0.05[8] | |